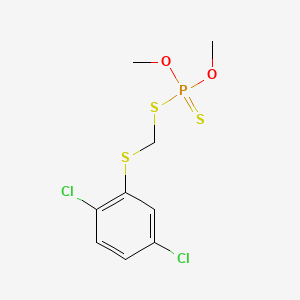
Methyl phenkapton
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenkapton, also known by its IUPAC name S-{[(2,6-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate, is an organophosphorus compound. It is highly toxic and primarily used as an acaricide and insecticide . The compound has a chemical formula of C9H11Cl2O2PS3 and a molar mass of 349.24 g·mol−1 .
準備方法
The synthetic route typically involves the reaction of 2,6-dichlorothiophenol with formaldehyde and dimethyl phosphorodithioate under controlled conditions . Industrial production methods often involve large-scale chemical reactors where these reactions are carried out under optimized conditions to ensure high yield and purity.
化学反応の分析
Methyl phenkapton undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
科学的研究の応用
Methyl phenkapton has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various biological systems helps in understanding the toxicity mechanisms of organophosphorus compounds.
Medicine: Studies on its interaction with acetylcholinesterase provide insights into the development of antidotes for organophosphorus poisoning.
Industry: It is used in the development of new pesticides and insecticides.
作用機序
Methyl phenkapton exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly.
類似化合物との比較
Methyl phenkapton is similar to other organophosphorus compounds like methyl parathion and parathion. it is unique due to its specific chemical structure, which includes the dichlorophenyl and dimethyl phosphorodithioate groups . This structure gives it distinct chemical and biological properties compared to other organophosphorus compounds.
Similar compounds include:
Methyl parathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A widely used organophosphorus pesticide with similar toxicological properties.
特性
CAS番号 |
3735-23-7 |
|---|---|
分子式 |
C9H11Cl2O2PS3 |
分子量 |
349.3 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
InChIキー |
IHCHKPCNDMQWGF-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
物理的記述 |
Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



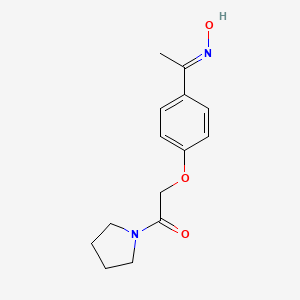
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
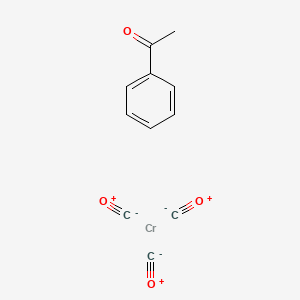
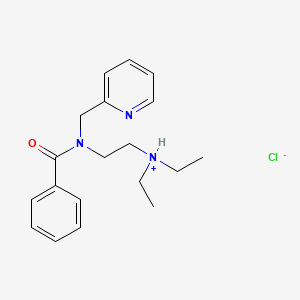
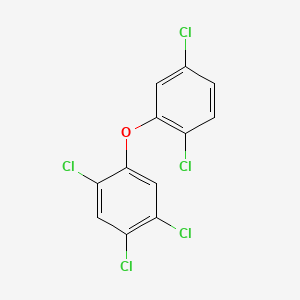
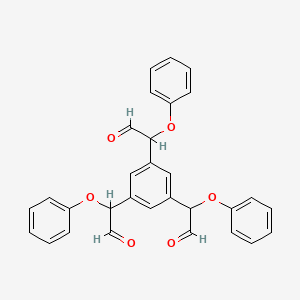
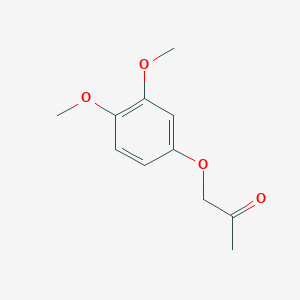
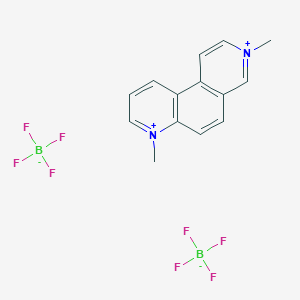
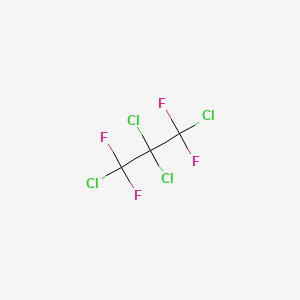
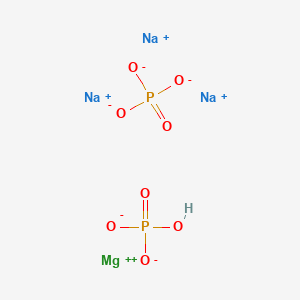
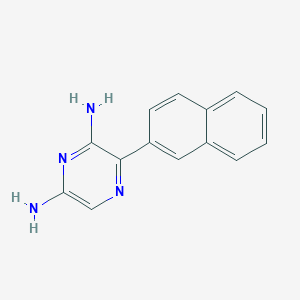

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
